molecular formula C15H17NO3S B398462 N-(4-methoxybenzyl)-4-methylbenzenesulfonamide CAS No. 54879-64-0

N-(4-methoxybenzyl)-4-methylbenzenesulfonamide

Cat. No.: B398462
CAS No.: 54879-64-0
M. Wt: 291.4g/mol
InChI Key: GYYMAJFNINSNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(4-methoxybenzyl)-4-methylbenzenesulfonamide and its derivatives have been synthesized and characterized in various studies. One study reports the synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines using this compound. These metallophthalocyanines were analyzed using spectroscopic data, highlighting their potential in electrochemical applications (Kantekin et al., 2015).

Structural Analysis

The crystal structures and Hirshfeld surface analysis of several N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, including those with this compound, have been investigated. This study provided insights into the molecular conformations and hydrogen-bonding patterns of these compounds (Purandara et al., 2018).

Chemical Reactions and Synthesis

Research has been conducted on the benzylation of alcohols and phenols using N-(4-methoxybenzyl)-o-benzenedisulfonimide, showcasing its utility in organic synthesis. This compound effectively converts primary alkylamines to alcohols under certain conditions (Carlsen, 1998).

Spectroscopic Study

This compound derivatives have been synthesized and studied for their spectroscopic properties. One study describes the preparation and spectroscopic study of analogues of a Zinquin-related fluorophore, which is significant for its application in fluorescent detection of Zn(II) (Kimber et al., 2003).

Pharmaceutical Research

In the field of pharmaceutical research, N-(4-methoxybenzyl)-4-methylbenzenesulfonamides have been explored for their potential therapeutic effects. One study focused on synthesizing and investigating enzyme inhibitory kinetics of these compounds as novel therapeutic agents for Alzheimer’s disease, demonstrating their potential in medical applications (Abbasi et al., 2018).

Mechanism of Action

Target of Action

N-(4-methoxybenzyl)-4-methylbenzenesulfonamide, also known as N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide, is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The modulation of these pathways can have downstream effects that contribute to the compound’s therapeutic potential.

Result of Action

The compound’s action results in molecular and cellular effects that could be beneficial in the context of AD. It prevents Aβ formation and reduces the levels of phosphorylated tau . These effects could potentially slow the progression of AD.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-12-3-9-15(10-4-12)20(17,18)16-11-13-5-7-14(19-2)8-6-13/h3-10,16H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYMAJFNINSNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.